molecular formula C20H25ClN6O3 B1679876 Purvalanol B CAS No. 212844-54-7

Purvalanol B

Cat. No. B1679876
M. Wt: 432.9 g/mol
InChI Key: ZKDXRFMOHZVXSG-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purvalanol B is a selective cyclin-dependent kinase (cdk) inhibitor . It potently inhibits cdk1, cdk2, and cdk5 . It shows antiproliferative properties, mediated by ERK1 and ERK2 . Purvalanol B induces autophagy in cellular models and induces apoptosis in cancer cells .


Molecular Structure Analysis

Purvalanol B has a molecular weight of 432.91 and a molecular formula of C20H25ClN6O3 . It belongs to the class of organic compounds known as 6-aminopurines . These are purines that carry an amino group at position 6 . Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .


Chemical Reactions Analysis

Purvalanol B application decreases the ability of late-stage P. falciparum trophozoites to form multinucleated schizonts and up-regulates proteasome subunits and proteins that contribute to redox homeostasis . This may indicate an increase in oxidative stress as a result of inhibitor application .

Scientific Research Applications

Intracellular Targets and Anti-proliferative Effects

Purvalanol B is highlighted for its high potency and selectivity as a CDK inhibitor. It has demonstrated anti-mitotic properties by efficiently targeting CDK1 and CDK2, leading to cell growth inhibition and induction of a G2/M block in cell cycle progression. Notably, Purvalanol B has also been found to interact with p42/p44 MAPKs, suggesting its role in targeting distinct but relevant pathways of cell proliferation beyond its known CDK inhibitory actions (Knockaert et al., 2002).

Autophagy and Apoptosis Induction

Purvalanol B has been shown to induce endoplasmic reticulum stress-mediated apoptosis and autophagy in cancer cells, demonstrating its potential as an anticancer agent. In HCT116 colon cancer cells, Purvalanol B activated ER stress via upregulation of PERK, IRE1α gene expression, and eIF-2α phosphorylation, leading to autophagic machinery activation prior to apoptotic cell death (Çoker-Gürkan et al., 2015).

Therapeutic Delivery Enhancement

Research has also explored the use of nanodiamond cluster-mediated interactions with Purvalanol A (a related compound) to enhance its water solubility and functional preservation, facilitating novel treatment paradigms. This approach could potentially be applied to Purvalanol B to overcome challenges related to its solubility and delivery in therapeutic contexts (Chen et al., 2009).

Role in Cancer Therapy

Purvalanol B, and its analogs, have been evaluated for their efficacy in inducing apoptosis in cancer cells, particularly in prostate and breast cancer cell lines. For example, a dansylated analog of Purvalanol B, VMY-1-103, has shown to be more effective than Purvalanol B in inhibiting cell cycle progression and inducing apoptosis in LNCaP prostate cancer cells (Ringer et al., 2010).

Safety And Hazards

Purvalanol B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDXRFMOHZVXSG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317921
Record name Purvalanol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Purvalanol B

CAS RN

212844-54-7
Record name Purvalanol B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212844-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Purvalanol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
679
Citations
L Ringer, P Sirajuddin… - Cancer biology & …, 2010 - Taylor & Francis
… of the purvalanol B/Cdk2 … to purvalanol B, we found that VMY-1-103 inhibited cell cycle progression and increased apoptosis in breast cancer cell lines more effectively than purvalanol B…
Number of citations: 24 www.tandfonline.com
KM Bullard, C Broccardo, SM Keenan - Malaria Journal, 2015 - Springer
… This study reports on effects of kinase inhibitor Purvalanol B administration on the growth … the IC 50 of Purvalanol B with P. falciparum (strain W2). Purvalanol B or DMSO control were …
Number of citations: 11 link.springer.com
M Knockaert, P Lenormand, N Gray, P Schultz… - Oncogene, 2002 - nature.com
… To address this issue, we have constructed an affinity matrix in which purvalanol B (NG-95) and the N6-methylated, CDK-inactive derivative (NG-95M) are covalently linked to agarose …
Number of citations: 96 www.nature.com
N Villerbu, AM Gaben, G Redeuilh… - International journal of …, 2002 - Wiley Online Library
… Purvalanol B, more effective than purvalanol A toward purified enzymes, had no effect on the … Purvalanol A differs from purvalanol B by the absence of a carboxyl group, resulting in a …
Number of citations: 96 onlinelibrary.wiley.com
A Coker-Gürkan, ED Arisan, P Obakan… - Oncology …, 2015 - spandidos-publications.com
Purvalanol, a novel cyclin-dependent kinase inhibitor, is referred to as a strong apoptotic inducer which causes cell cycle arrest in various cancer cells such as prostate, breast and …
Number of citations: 19 www.spandidos-publications.com
M Knockaert, N Gray, E Damiens, YT Chang… - Chemistry & biology, 2000 - cell.com
… Results: To address this issue, purvalanol B (95) and an N6-methylated, CDK-inactive … and organisms were screened for proteins binding purvalanol B. In addition to validating CDKs as …
Number of citations: 298 www.cell.com
L Ringer, P Sirajuddin, M Heckler, A Ghosh… - Cancer biology & …, 2011 - Taylor & Francis
… Citation12 We have recently developed a novel purvalanol B (PVB)-based small molecule inhibitor termed VMY-1-103 (VMY). This compound was synthesized with 6-anilino position …
Number of citations: 22 www.tandfonline.com
VM Yenugonda, TB Deb, SC Grindrod… - Bioorganic & medicinal …, 2011 - Elsevier
… purvalanol B, two fluorescent analogs of purvalanol B, termed VMY-1-103 and VMY-1-101 were developed (Fig. 1B). These compounds were evaluated for their CDK inhibitory activity …
Number of citations: 28 www.sciencedirect.com
RGK Donald, T Zhong, L Meijer, PA Liberator - Molecular and biochemical …, 2005 - Elsevier
… cyclin-dependent kinase (CDK) inhibitor (purvalanol B). In order to further evaluate CK1 as a … Purvalanol B and the related compound aminopurvalanol A selectively inhibit TgCK1α, …
Number of citations: 39 www.sciencedirect.com
P Sirajuddin, S Das, L Ringer, P Salinas, O Rodriguez… - Cancer Research, 2012 - AACR
… versus Purvalanol B … Purvalanol B delivered in the same manner as VMY was found at significantly lower levels in all tissues examined and unlike VMY, we failed to detect purvalanol B …
Number of citations: 0 aacrjournals.org

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